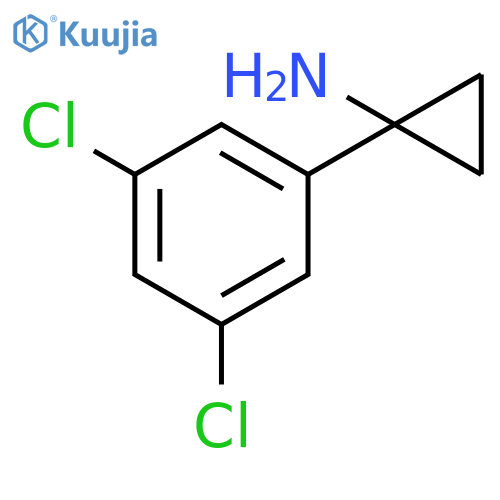

Cas no 1260777-45-4 (1-(3,5-dichlorophenyl)cyclopropan-1-amine)

1-(3,5-dichlorophenyl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(3,5-Dichloro-phenyl)-cyclopropylamine

- 1-(3,5-Dichlorophenyl)cyclopropylamine

- 1-(3,5-dichlorophenyl)cyclopropan-1-amine

- AKOS022538313

- MFCD11037233

- 1260777-45-4

- AC3490

- Cyclopropanamine, 1-(3,5-dichlorophenyl)-

- Cyclopropanamine,1-(3,5-dichlorophenyl)-

- SY002296

- CS-0443883

- EN300-1967462

- SCHEMBL19399638

-

- MDL: MFCD11037233

- インチ: 1S/C9H9Cl2N/c10-7-3-6(4-8(11)5-7)9(12)1-2-9/h3-5H,1-2,12H2

- InChIKey: WVCNYXGJGILAFZ-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC(Cl)=CC(Cl)=C2)(N)CC1

計算された属性

- せいみつぶんしりょう: 201.0112047g/mol

- どういたいしつりょう: 201.0112047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

1-(3,5-dichlorophenyl)cyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01075726-5g |

Cyclopropanamine, 1-(3,5-dichlorophenyl)- |

1260777-45-4 | 95% | 5g |

¥2984.0 | 2023-04-04 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R116430-250mg |

1-(3,5-dichlorophenyl)cyclopropan-1-amine |

1260777-45-4 | 99% | 250mg |

¥602 | 2023-09-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D902724-1g |

1-(3,5-dichlorophenyl)cyclopropan-1-amine hydrochloride |

1260777-45-4 | 99% | 1g |

¥1,700.00 | 2022-10-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X88575-250mg |

1-(3,5-dichlorophenyl)cyclopropan-1-amine hydrochloride |

1260777-45-4 | 99% | 250mg |

¥538.0 | 2023-09-05 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D902724-bulk |

1-(3,5-dichlorophenyl)cyclopropan-1-amine hydrochloride |

1260777-45-4 | 99% | bulk |

¥POA | 2022-10-10 | |

| Enamine | EN300-1967462-0.05g |

1-(3,5-dichlorophenyl)cyclopropan-1-amine |

1260777-45-4 | 0.05g |

$306.0 | 2023-09-16 | ||

| Enamine | EN300-1967462-0.5g |

1-(3,5-dichlorophenyl)cyclopropan-1-amine |

1260777-45-4 | 0.5g |

$350.0 | 2023-09-16 | ||

| Enamine | EN300-1967462-0.1g |

1-(3,5-dichlorophenyl)cyclopropan-1-amine |

1260777-45-4 | 0.1g |

$320.0 | 2023-09-16 | ||

| Enamine | EN300-1967462-10.0g |

1-(3,5-dichlorophenyl)cyclopropan-1-amine |

1260777-45-4 | 10g |

$1153.0 | 2023-06-02 | ||

| Enamine | EN300-1967462-0.25g |

1-(3,5-dichlorophenyl)cyclopropan-1-amine |

1260777-45-4 | 0.25g |

$335.0 | 2023-09-16 |

1-(3,5-dichlorophenyl)cyclopropan-1-amine 関連文献

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Wei Chen Nanoscale, 2015,7, 6957-6990

1-(3,5-dichlorophenyl)cyclopropan-1-amineに関する追加情報

Comprehensive Overview of 1-(3,5-dichlorophenyl)cyclopropan-1-amine (CAS No. 1260777-45-4)

1-(3,5-dichlorophenyl)cyclopropan-1-amine (CAS No. 1260777-45-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the cyclopropylamine moiety and 3,5-dichlorophenyl group, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of novel enzyme inhibitors and receptor modulators.

The compound's molecular formula and structural properties have been extensively studied to understand its reactivity and stability. Recent studies highlight its role in the design of small-molecule therapeutics, where its rigid cyclopropane ring contributes to enhanced binding affinity. This aligns with current trends in precision medicine, where researchers seek compounds with optimized pharmacokinetic profiles. The dichlorophenyl moiety further enhances lipophilicity, a critical factor in blood-brain barrier penetration—a hot topic in neurological drug development.

In agrochemical applications, 1-(3,5-dichlorophenyl)cyclopropan-1-amine serves as a precursor for crop protection agents. Its derivatives exhibit promising activity against plant pathogens, addressing global concerns about sustainable agriculture and food security. The compound's chlorinated aromatic system is particularly effective in disrupting microbial cell membranes, making it relevant to discussions on antibiotic alternatives in farming.

Synthetic methodologies for CAS 1260777-45-4 often involve palladium-catalyzed cross-coupling or reductive amination techniques, reflecting advancements in green chemistry. These processes are frequently searched in academic databases, as the pharmaceutical industry prioritizes atom-efficient synthesis. The compound's chiral center also makes it a subject of interest in asymmetric catalysis studies, another trending research area.

Analytical characterization of 1-(3,5-dichlorophenyl)cyclopropan-1-amine typically employs HPLC-MS and NMR spectroscopy, techniques widely discussed in quality control forums. Its UV absorption properties at 254 nm make it detectable in standard analytical protocols, a practical consideration for laboratories focusing on high-throughput screening. These features contribute to its utility in combinatorial chemistry platforms.

From a commercial perspective, the demand for CAS 1260777-45-4 correlates with growing investments in orphan drug development and personalized therapeutics. Suppliers often highlight its high purity grade (>98%) to meet stringent GMP standards, addressing frequent buyer queries about batch-to-batch consistency. Storage recommendations emphasize protection from oxidative degradation, a common concern in amine-containing compounds.

Emerging applications include its use in proteolysis-targeting chimeras (PROTACs), a revolutionary approach in targeted protein degradation. This connection to next-generation therapeutics makes 1-(3,5-dichlorophenyl)cyclopropan-1-amine a recurring keyword in bioconjugation chemistry literature. Its primary amine group facilitates linker attachment, a crucial step in bifunctional molecule design.

Environmental fate studies indicate that 1260777-45-4 undergoes aerobic biodegradation at moderate rates, a consideration for green chemistry metrics. Researchers evaluating benign-by-design principles frequently examine such data, reflecting the industry's shift toward eco-friendly synthesis. These aspects align with OECD guidelines for chemical sustainability assessments.

In material science, derivatives of this compound demonstrate potential in organic electronic materials, particularly as hole-transport layers in OLED devices. The conjugated system formed by its aromatic and amine groups contributes to charge carrier mobility, a key parameter in flexible electronics research—a field experiencing exponential growth.

Patent analysis reveals increasing claims involving 1-(3,5-dichlorophenyl)cyclopropan-1-amine in combination therapies, especially for multidrug-resistant infections. This reflects broader healthcare challenges and the search for synergistic drug formulations. Its structural versatility allows for modifications that address pharmacokinetic limitations of existing drugs.

For researchers sourcing this compound, considerations include scalable synthesis routes and cost-effective purification methods—topics dominating process chemistry discussions. Vendors increasingly provide technical data sheets with detailed spectral data and solubility profiles, responding to demand for transparent compound characterization.

1260777-45-4 (1-(3,5-dichlorophenyl)cyclopropan-1-amine) 関連製品

- 1805218-44-3(Methyl 2-chloro-3-cyano-4-methoxybenzoate)

- 324036-96-6(3-(adamantan-1-yl)-1-(E)-(2-hydroxyphenyl)methylideneaminourea)

- 2225169-14-0(2-Methyl-5-(trifluoromethyl)pyridine-3-boronic acid)

- 2034503-79-0(3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide)

- 2680690-99-5(benzyl N-2-(6-fluoropyridin-2-yl)propylcarbamate)

- 1467372-04-8(1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one)

- 1071-71-2(Hexanoic acid,6-chloro-6-oxo-, ethyl ester)

- 1256486-26-6(3-(7-Aza-2-benzimidazolyl)benzamidoxime)

- 3236-71-3(9,9-Bis (4-Hydroxyphenyl) Fluorene)

- 1424-79-9(Benzene,1,2,4-trichloro-3-(chloromethyl)-)